N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-27-16-9-7-13(8-10-16)18-17(12(2)22-20(26)24-18)19(25)23-15-6-4-5-14(21)11-15/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASCHKZPMESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 864841-86-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a tetrahydropyrimidine core with various substituents, suggests potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C20H20ClN3O3
- Molecular Weight : 385.85 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing a pyrimidine nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown efficacy against various bacterial strains and fungi. The specific compound under discussion has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | 66 µM (S. aureus) |
| Other Pyrimidine Derivative | C. albicans | Higher than standard drugs |
Studies have demonstrated that the presence of halogen and ethoxy substituents enhances the antibacterial activity of pyrimidine derivatives. For example, compounds with similar structures have been reported to possess higher antibacterial activity than standard antibiotics such as ciprofloxacin and penicillin .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research has shown that pyrimidine derivatives can inhibit tumor cell growth through various mechanisms, including interference with DNA synthesis and induction of apoptosis.
Case Study: Anticancer Screening
In a study where various pyrimidine derivatives were screened for cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated notable activity with an IC50 value indicating effective inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and may improve membrane permeability.
- Ethoxy Substituent : Contributes to increased solubility and potential interactions with biological targets.
- Tetrahydropyrimidine Core : Essential for the biological activity observed in related compounds.
Table 2: Summary of Structural Features and Biological Activities
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Group | Increased antibacterial activity |
| Ethoxy Group | Improved solubility and bioavailability |
| Tetrahydropyrimidine Core | Critical for cytotoxic effects |
Additional Pharmacological Activities
Beyond antimicrobial and anticancer effects, pyrimidine derivatives have been reported to exhibit a range of pharmacological activities including:
- Antiviral Activity : Some studies suggest efficacy against viruses such as HIV.
- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.
Scientific Research Applications
Antiinflammatory Activity
Dihydropyrimidines have been investigated for their anti-inflammatory properties. For instance, compounds similar to N-(3-chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated effectiveness in reducing inflammation in animal models. Studies indicate that specific substitutions on the pyrimidine ring can enhance anti-inflammatory activity, making these compounds potential candidates for developing new anti-inflammatory drugs .
Antihypertensive Effects
Research has shown that certain dihydropyrimidines exhibit antihypertensive properties. In studies where various derivatives were synthesized and tested, compounds with para-substituted phenyl groups were found to be particularly effective in lowering blood pressure. The structure-activity relationship (SAR) indicates that electron-donating groups enhance this activity .
Anticonvulsant Properties
The anticonvulsant activity of dihydropyrimidines has also been explored extensively. Compounds similar to this compound have been evaluated using the maximal electroshock seizure (MES) method in animal models. Results suggest that specific structural modifications can significantly increase anticonvulsant efficacy .
Synthesis and Green Chemistry Approaches
The synthesis of this compound has been approached through various methods that align with green chemistry principles. Techniques such as microwave-assisted synthesis and mechanochemical methods have been reported to yield high purity and efficiency while minimizing environmental impact .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Key Structural Variations Among Analogues
Key Observations:
Thioxo substitution () replaces the 2-oxo group, altering hydrogen-bonding capacity and electron distribution, which could modulate antimicrobial activity .
Positional Isomerism :
Physicochemical Properties:
- Lipophilicity: The 3-chlorophenyl and ethoxyphenyl groups increase logP compared to methoxy or dimethylamino analogues (), favoring blood-brain barrier penetration but complicating aqueous solubility .
- Crystallinity: Analogues with ethoxyphenyl groups () form monohydrate crystals stabilized by O–H···O and N–H···O hydrogen bonds, suggesting similar stability for the target compound .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., methyl singlet at δ ~2.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₂₂ClN₃O₃: 424.1 g/mol) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Advanced Question: How to address contradictory bioactivity data in enzyme inhibition studies?
Methodological Answer :
Contradictions in IC₅₀ values (e.g., thymidine phosphorylase inhibition) may arise from assay conditions.
- Experimental design :
- Buffer pH : Test across pH 6.5–7.5 to assess protonation effects on binding .
- Positive controls : Use known inhibitors (e.g., tipiracil) for baseline comparison.
- Docking studies : Validate interactions with catalytic residues (e.g., Arg202, Asp204 in human thymidine phosphorylase) using AutoDock Vina .
Data Table :
| Assay pH | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|
| 6.5 | 12.3 | -8.2 |
| 7.0 | 8.7 | -9.1 |
| 7.5 | 15.6 | -7.8 |
Basic Question: What solvents are optimal for recrystallization to enhance purity?
Q. Methodological Answer :
- Solvent pairs : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) yield needle-like crystals suitable for SCXRD .
- Temperature gradient : Slow cooling from 60°C to 4°C reduces amorphous byproducts .
Advanced Question: How to analyze regioselectivity challenges in substituent introduction?
Methodological Answer :
Regioselectivity in the tetrahydropyrimidine ring (e.g., ethoxyphenyl vs. chlorophenyl orientation) is influenced by steric and electronic factors.
- DFT calculations : Use Gaussian09 to model transition states and identify favored pathways (e.g., ΔG‡ < 20 kcal/mol for para-substitution) .
- Experimental validation : Compare ¹H NOESY spectra to confirm spatial proximity of substituents .
Basic Question: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles due to potential irritancy (no acute toxicity reported in vitro) .
- Waste disposal : Neutralize with 10% NaOH before incineration to degrade chloro groups .
Advanced Question: How to resolve discrepancies in biological activity across cell lines?
Methodological Answer :
Variability in cytotoxicity (e.g., IC₅₀ ranging from 10–50 μM) may stem from membrane permeability or efflux pumps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
